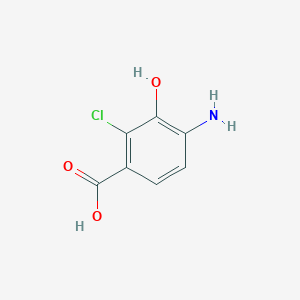
4-Amino-2-chloro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the 4th position, a chlorine atom at the 2nd position, and a hydroxyl group (-OH) at the 3rd position on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting from 2-chlorobenzoic acid: The synthesis can begin with 2-chlorobenzoic acid, which undergoes nitration to introduce the amino group at the 4th position. This is followed by hydroxylation to add the hydroxyl group at the 3rd position.
Starting from 3-hydroxybenzoic acid: Another approach involves starting with 3-hydroxybenzoic acid, which is first chlorinated to introduce the chlorine atom at the 2nd position, followed by nitration to add the amino group at the 4th position.
Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 4-chloro-3-hydroxy-2-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of this compound.
Substitution: The chlorine atom can be substituted with other functional groups, such as an alkyl or aryl group, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used, often with a base to facilitate the reaction.
Major Products Formed:
Oxidation: 4-chloro-3-hydroxy-2-nitrobenzoic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-2-chloro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2-chloro-3-hydroxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-4-chloro-3-hydroxybenzoic acid: Similar structure but with different positions of the amino and hydroxyl groups.
3-Amino-2-chloro-4-hydroxybenzoic acid: Another positional isomer with the amino and hydroxyl groups swapped.
4-Amino-3-chloro-2-hydroxybenzoic acid: Similar to the compound but with different positions of the chlorine and hydroxyl groups.
Uniqueness: 4-Amino-2-chloro-3-hydroxybenzoic acid is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and potential applications. This positional isomerism can lead to different biological activities and industrial uses compared to its similar compounds.
Properties
CAS No. |
60405-54-1 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-amino-2-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10H,9H2,(H,11,12) |
InChI Key |
ZXSPVNKHPUXIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid](/img/structure/B15349829.png)

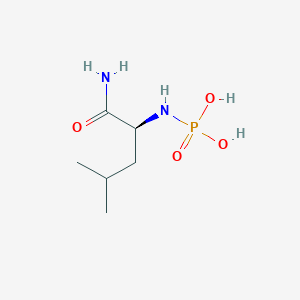
![N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide](/img/structure/B15349838.png)

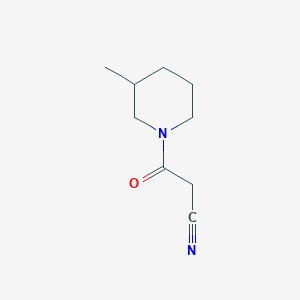

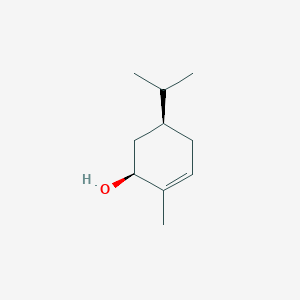

![(4S,6R)-4-methyl-3-methylidene-5-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B15349863.png)
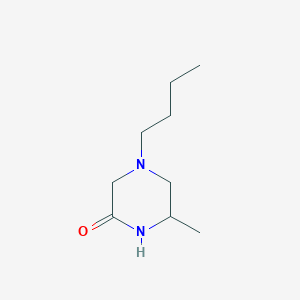

![(2E)-2-[(2Z)-2-hydroxyimino-3-oxoinden-1-ylidene]acetonitrile](/img/structure/B15349888.png)
